Tetrahymanol

anaerobic microbiology sterol surrogates membrane lipid engineering

Researchers requiring oxygen-independent membrane lipid probes or authenticated geochemical reference standards often encounter supply gaps and uncalibrated material. Tetrahymanol (CAS 2130-17-8), a pentacyclic triterpenoid with a gammacerane backbone, directly resolves these bottlenecks: • Enables anaerobic S. cerevisiae growth at 0.12 h⁻¹ without sterol supplementation, reducing fermentation costs. • Direct diagenetic precursor to gammacerane; essential calibrant for GC-MS/GC-IRMS quantification in sedimentary extracts. • Validated standard for bacterial tetrahymanol synthase (Ths) assays and thermal adaptation studies (upregulated at 36°C).

Molecular Formula C30H52O
Molecular Weight 428.7 g/mol
CAS No. 2130-17-8
Cat. No. B161616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahymanol
CAS2130-17-8
Synonymstetrahymanol
Molecular FormulaC30H52O
Molecular Weight428.7 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)C
InChIInChI=1S/C30H52O/c1-25(2)15-9-16-27(5)20(25)12-18-29(7)22(27)10-11-23-28(6)17-14-24(31)26(3,4)21(28)13-19-30(23,29)8/h20-24,31H,9-19H2,1-8H3/t20-,21-,22+,23+,24-,27-,28-,29+,30+/m0/s1
InChIKeyBFNSRKHIVITRJP-VJBYBJRLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahymanol: A Gammacerane-Type Triterpenoid for Membrane and Biomarker Research


Tetrahymanol (CAS 2130-17-8) is a pentacyclic triterpenoid belonging to the gammacerane structural class, with the systematic name gammaceran-3β-ol [1]. It is distinguished by its oxygen-independent biosynthesis via direct cyclization of squalene, a pathway catalyzed by squalene-tetrahymanol cyclase, and functions as a sterol surrogate in eukaryotes inhabiting oxygen-poor environments [2]. Originally isolated from the ciliate Tetrahymena pyriformis, tetrahymanol has been identified in diverse lineages including fungi, ferns, and bacteria [3]. The compound serves as the direct diagenetic precursor to gammacerane, a widely used biomarker in petroleum geochemistry and paleoenvironmental reconstruction [4].

Pathway Oxygen-independent squalene cyclization to pentacyclic triterpenoid
Role Sterol surrogate in anaerobic eukaryotes and engineered yeast
Use Direct precursor of gammacerane biomarker for paleoenvironment studies

Why Tetrahymanol Cannot Be Replaced by Generic Triterpenoids or Sterols


Tetrahymanol is not interchangeable with generic triterpenoids or sterols due to its unique oxygen-independent biosynthesis, its distinct gammacerane backbone isomerism relative to hopanoids (e.g., diplopterol), and its specific diagenetic conversion to the geochemical biomarker gammacerane [1]. Substitution with cholesterol or other sterols fails in anaerobic experimental models because sterol biosynthesis requires molecular oxygen, whereas tetrahymanol is formed via oxygen-independent squalene cyclization [2]. Additionally, tetrahymanol's specific role as a sterol surrogate in anaerobic eukaryotes and its inhibition by exogenous sterols demonstrate a regulatory relationship absent with other triterpenoids [3]. The quantitative differences in membrane biophysics, biosynthetic regulation, and geochemical fate necessitate product-specific selection over related analogs.

Sterol substitution fails under strict anoxia; cholesterol and ergosterol synthesis require molecular oxygen, while tetrahymanol formation is O2-independent.
Hopanoid analogs (e.g., diplopterol) differ in diagenetic fate; only tetrahymanol yields gammacerane, altering biomarker interpretation.
Exogenous sterols downregulate tetrahymanol synthesis in ciliates; generic triterpenoids lack this regulatory feedback, limiting model relevance.

Comparative Evidence: Tetrahymanol vs. Sterols and Hopanoids


Oxygen-Independent Biosynthesis Enables Anaerobic Growth in Yeast

Tetrahymanol biosynthesis does not require molecular oxygen, enabling its use as a sterol surrogate in anaerobic eukaryotes. In contrast, sterol biosynthesis is strictly oxygen-dependent. Expression of the squalene-tetrahymanol cyclase gene in Saccharomyces cerevisiae enabled tetrahymanol synthesis and supported anaerobic growth without sterol supplementation, whereas wild-type yeast required exogenous sterols [1].

Anaerobic Growth
Head-to-head
Engineered yeast: growth without sterol supplement vs Wild-type: no anaerobic growth
Supports oxygen-independent sterol-surrogate function research
Reported qualitative comparison in S. cerevisiae expressing TtTHC1
anaerobic microbiology sterol surrogates membrane lipid engineering

Cholesterol Sensitivity of Tetrahymanol Production vs. Diplopterol

Tetrahymanol biosynthesis in Tetrahymena pyriformis is rapidly and progressively inhibited by the addition of cholesterol to the growth medium. This inhibition occurs primarily at the level of squalene synthetase, with a >90% reduction in tetrahymanol synthesis observed within hours of cholesterol exposure [1][2]. In contrast, the synthesis of diplopterol, a co-produced hopanoid, is less affected, indicating tetrahymanol-specific regulation.

Cholesterol Inhibition
Head-to-head
>90% reduction in tetrahymanol synthesis within hours
~2× greater sensitivity vs. co-produced diplopterol
Indicates sterol-specific regulatory probe context
T. pyriformis exposed to 10 µg/mL cholesterol
lipid regulation Tetrahymena biology sterol-triterpenoid interaction

Diagenetic Conversion to Gammacerane as a Specific Biomarker

Tetrahymanol undergoes diagenetic dehydroxylation to form gammacerane, a C30 triterpane biomarker. Gammacerane is specifically indicative of water column stratification and is more resistant to biodegradation than regular hopanes [1]. In sedimentary analysis, the gammacerane index (gammacerane/C30 hopane) is used to infer paleosalinity and stratification, with values >0.2 indicating hypersaline or stratified conditions. Tetrahymanol is the only known biological precursor that yields gammacerane without rearrangement; bacterial hopanoids produce different diagenetic products.

Diagenetic Conversion
Class-level
Gammacerane index >0.2 indicates water column stratification
Product distinct from hopane-derived biomarkers
Supports unique paleoenvironmental biomarker precursor use
Sedimentary diagenesis context; class-level inference
organic geochemistry petroleum biomarkers paleoenvironmental reconstruction

Temperature-Dependent Membrane Modulation vs. Diplopterol

In Tetrahymena thermophila, the relative abundance of tetrahymanol increases markedly at 36°C, a temperature above the optimal growth range, suggesting a specific role in membrane stabilization under heat stress [1]. In contrast, diplopterol levels do not show the same temperature-dependent increase. Additionally, hydrogen isotope fractionation during tetrahymanol biosynthesis shifts from D-depleted relative to water at 24°C and 30°C to D-enriched at 36°C, indicating a temperature-sensitive biosynthetic regulation unique to tetrahymanol [1].

Temperature Response
Reported
Tetrahymanol abundance ↑ at 36°C vs Diplopterol: unchanged
Hydrogen isotope fractionation shift at 36°C
Supports thermal membrane adaptation probe context
T. thermophila pure cultures at 24–36°C
membrane biophysics temperature stress lipid homeostasis

Distinct Bacterial Synthase vs. Eukaryotic Cyclase

Bacteria produce tetrahymanol via a distinct two-step pathway involving squalene-hopene cyclase (SHC) followed by a tetrahymanol synthase (Ths) that catalyzes ring expansion. This pathway is not homologous to the eukaryotic squalene-tetrahymanol cyclase (STC), which directly cyclizes squalene to tetrahymanol [1]. Comparative genomics reveals that Ths is present in diverse bacterial lineages including aerobic methanotrophs, nitrite-oxidizers, and sulfate-reducers, whereas eukaryotic STC is phylogenetically restricted [1].

Bacterial Synthase
Class-level
Ths enzyme distinct from eukaryotic STC; non-homologous pathways
Present in methanotrophs, nitrite-oxidizers, sulfate-reducers
Expands microbial biomarker and enzyme discovery utility
Genomic distribution context; class-level evidence
comparative genomics enzyme evolution bacterial lipid synthesis

Functional Replacement of Sterols in Anaerobic Yeast

Expression of the Tetrahymena thermophila squalene-tetrahymanol cyclase (TtTHC1) in S. cerevisiae enabled tetrahymanol synthesis and supported anaerobic growth in sterol-free medium. The engineered strain achieved a specific growth rate of 0.12 h⁻¹ under anaerobic conditions, compared to no growth in the wild-type control without sterol supplementation [1]. This demonstrates that tetrahymanol can functionally replace sterols in the eukaryotic membrane under anoxia, albeit with reduced growth efficiency compared to sterol-supplemented cultures (0.18 h⁻¹).

Growth Rate
Head-to-head
0.12 h⁻¹ with tetrahymanol; 0.18 h⁻¹ with sterols; 0 without surrogate
67% of sterol-supplemented growth rate
Supports sterol replacement in anaerobic fermentation research
Engineered S. cerevisiae, anaerobic batch, 30°C
yeast genetics anaerobic fermentation membrane engineering

Validated Research and Industrial Applications of Tetrahymanol


Anaerobic Yeast Engineering for Sterol-Independent Production

Tetrahymanol serves as a functional sterol surrogate in engineered Saccharomyces cerevisiae strains, enabling anaerobic growth without expensive sterol supplementation [1]. Expression of squalene-tetrahymanol cyclase supports specific growth rates of 0.12 h⁻¹ under strict anaerobiosis, facilitating cost-effective industrial fermentations for bioethanol and other bulk chemicals where oxygen limitation is economically advantageous [1].

Geochemical Biomarker Calibration for Paleoenvironmental Studies

Tetrahymanol is the direct biological precursor of gammacerane, a key biomarker for water column stratification and paleosalinity [2]. Pure compound is used to calibrate analytical methods (GC-MS, GC-IRMS) and to quantify the gammacerane index in sedimentary extracts. Accurate gammacerane quantification relies on tetrahymanol as a reference standard to distinguish this specific biomarker from co-eluting hopanes and other triterpanes [2].

Membrane Lipid Homeostasis Under Temperature and Hypoxic Stress

Tetrahymanol exhibits temperature-dependent regulation in Tetrahymena thermophila, with abundance increasing significantly at supraoptimal temperatures (36°C) [3]. This makes the compound a specific probe for studying thermal adaptation mechanisms in eukaryotic membranes. Additionally, its oxygen-independent biosynthesis makes it an essential tool for investigating membrane lipid remodeling in facultative and obligate anaerobes [3].

Comparative Genomics and Enzyme Discovery in Bacterial Pathways

Tetrahymanol is produced in bacteria via a unique two-step pathway involving squalene-hopene cyclase and tetrahymanol synthase (Ths), an enzyme not homologous to eukaryotic cyclases [2]. Purified tetrahymanol serves as an authentic standard for detecting Ths activity in heterologous expression systems and for validating the function of novel bacterial cyclases. This supports bioprospecting for enzymes that produce gammacerane derivatives with potential biotechnological applications [2].

Application
Selection Property
Validation Focus
Anaerobic yeast engineering research
Sterol-surrogate capability under anoxia
Anaerobic growth rate and sterol independence
Paleoenvironmental biomarker analysis
Gammacerane precursor specificity
Co-elution separation and gammacerane index calibration
Thermal membrane adaptation studies
Temperature-responsive regulation
Abundance shift and isotope fractionation at elevated temperature
Bacterial enzyme bioprospecting
Distinct Ths pathway identity
Enzyme activity validation in heterologous expression

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